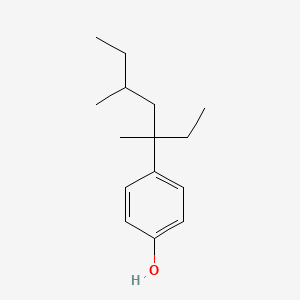

6-Chloro-3-phenyl-1,5-naphthyridin-2(1H)-one

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antimicrobial Activity : Compounds synthesized from 6-Chloro-3-phenyl-1,5-naphthyridin-2(1H)-one demonstrated antimicrobial properties, with a focus on efficient synthesis and evaluation for their antimicrobial activity (Ravi et al., 2018).

Regioselective Synthesis : Research has been conducted on the regioselective synthesis of pentacyclic polyheterocycles involving 6-Chloro-3-phenyl-1,5-naphthyridin-2(1H)-one, highlighting the compound's versatility in organic synthesis (Majumdar & Rafique-ul-Islam, 2007).

Functionalization in Organic Synthesis : The compound has been used in the functionalization of 1,6-naphthyridones through sequential, site-selective Suzuki–Miyaura cross-coupling reactions, indicating its utility in organic synthesis (Montoir et al., 2014).

Medicinal Chemistry Applications : It has been incorporated into a multivalent scaffold in medicinal chemistry, particularly as a c-Met kinase inhibitor, demonstrating the compound's potential in drug discovery (Wang et al., 2013).

Construction of Bridging Ligands : 1,5-Naphthyridine, a related compound, has been used for constructing bridging ligands and corresponding Ru(II) complexes, showcasing its application in coordination chemistry (Singh & Thummel, 2009).

Synthesis of Oxadiazoles : It has been used in the synthesis of 1,8-Naphthyridinyl-1,3,4-oxadiazoles, further expanding its application in heterocyclic chemistry (Mogilaiah et al., 2004).

One-Pot Synthesis Protocols : Research has been conducted on one-pot synthesis methods for highly substituted derivatives, emphasizing the compound's role in facilitating efficient synthetic protocols (Alizadeh et al., 2017).

Nucleophilic Substitution Reactions : Studies on SNH reactions of some 3-nitro-1,8-naphthyridines, including derivatives of 6-Chloro-3-phenyl-1,5-naphthyridin-2(1H)-one, have been conducted, indicating its reactivity in nucleophilic substitution reactions (Grzegożek et al., 1991; 2004).

Microwave-Assisted Synthesis : The compound has been used in microwave-assisted synthesis of novel benzodisoquinoline-diones, showing its utility in accelerating synthetic processes (Sakram et al., 2018).

Synthesis of Triazolo Naphthyridines : It's involved in the synthesis of triazolo naphthyridines, contributing to the development of new heterocyclic compounds (Xu et al., 2014).

Antiallergy Agents : Derivatives have been explored as potential antiallergy agents, demonstrating the compound's potential in the development of new therapeutic agents (Sherlock et al., 1988).

Ellipticine Alkaloid Analogs : Research includes synthesizing analogs of ellipticine alkaloids, indicating its significance in mimicking natural product structures (Zhang et al., 2000).

Biomedical Applications : A review of 1,6-Naphthyridin-2(1H)-ones, including 6-Chloro-3-phenyl-1,5-naphthyridin-2(1H)-one, covers their synthesis and various biomedical applications, highlighting their importance in the pharmaceutical industry (Oliveras et al., 2021).

Safety And Hazards

Propriétés

IUPAC Name |

6-chloro-3-phenyl-1H-1,5-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O/c15-13-7-6-11-12(16-13)8-10(14(18)17-11)9-4-2-1-3-5-9/h1-8H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCGKMPJUFFJRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=CC(=N3)Cl)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735148 | |

| Record name | 6-Chloro-3-phenyl-1,5-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-3-phenyl-1,5-naphthyridin-2(1H)-one | |

CAS RN |

1199556-78-9 | |

| Record name | 6-Chloro-3-phenyl-1,5-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B598917.png)

![4-tert-Butyl-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one](/img/structure/B598925.png)

![6-chloropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B598926.png)